[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine is an organic compound that belongs to the thiazole family, characterized by its unique thiazole ring structure and methanamine functional group. Its chemical formula is , and it is identified by the CAS number 1340521-16-5. This compound has garnered attention for its potential applications in medicinal chemistry and various scientific fields.
[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine is classified under:
The synthesis of [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine typically involves multi-step reactions that may include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed for monitoring progress and confirming product identity.
The molecular structure of [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine features:
Key structural data includes:
[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine may participate in various chemical reactions including:
The reactivity of this compound is influenced by its functional groups and structural configuration, allowing for diverse synthetic pathways in organic chemistry.
The mechanism of action for [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine in biological systems may involve:
Research into its specific mechanisms is ongoing, with studies focusing on its pharmacological effects and potential therapeutic uses.
Key physical properties include:
Important chemical properties encompass:
Relevant data from supplier specifications provide additional insights into these properties .
[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine finds applications in various scientific fields including:
This compound's versatility highlights its significance in both research and industrial applications, making it a valuable subject for further exploration in organic chemistry and pharmacology.
[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine represents an advanced scaffold within the thiazole derivative family, engineered to synergize the bioactivity of phenyl-thiazole cores with the metabolic stability conferred by the methoxymethyl substituent. This compound exemplifies strategic medicinal chemistry optimization, where the methanamine moiety enables target engagement through hydrogen bonding, while the methoxymethyl group at the 2-position enhances pharmacokinetic properties. The structural complexity of this scaffold supports diverse target interactions, positioning it as a privileged structure in the discovery of enzyme inhibitors and receptor modulators .
Thiazole derivatives are classified by their substitution patterns, which dictate their pharmacological profiles. [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine belongs to the 4-aminomethylthiazole subclass, characterized by a methanamine group (-CH₂NH₂) at the 4-position of the thiazole ring. This placement is critical for:
Structurally analogous compounds highlight key variations:
Table 1: Structural Analogs of Thiazole-Based Methanamines
Compound | Core Structure | Substituents | Key Features |
---|---|---|---|
(2-Phenyl-1,3-thiazol-5-yl)methanamine [3] | 5-aminomethylthiazole | Phenyl (C2) | Bioactive hinge-binding motif |
(3-Phenyl-1,2-thiazol-5-yl)methanamine [8] | Isothiazole variant | Phenyl (C3) | Altered ring hybridization |
[2-(Methoxymethyl)phenyl]methanamine [4] | Benzylamine derivative | Ortho-methoxymethyl | Flexible linker for conjugation |
The 1,3-thiazole configuration in the target compound differentiates it from isothiazole analogs (e.g., [8]), preserving the nitrogen-sulfur heteroatom orientation essential for kinase inhibition. The methoxymethyl group’s steric bulk and electron-donating properties further distinguish it from simpler methylthiazoles [5] .
Thiazoles have evolved from natural product isolates (e.g., penicillin, vitamin B1) to synthetically optimized pharmacophores. Key milestones include:
Table 2: Historical Development of Key Thiazole Pharmacophores
Era | Representative Compounds | Therapeutic Application | Innovation |
---|---|---|---|
Pre-1980s | Penicillin G | Antibiotics | Natural product isolation |
1990s | Fanetizole | Anti-inflammatory | Early synthetic optimization |
2010s | WO2014188211A1 derivatives | Plasma kallikrein inhibitors | Methoxymethyl-aminomethyl synergy |
The target compound emerges from this progression, leveraging lessons from earlier analogs to balance potency and drug-like properties.
The integration of a methoxymethyl group at thiazole’s 2-position and a phenyl ring at C5 is a deliberate strategy to address limitations of prior thiazole drugs:
Table 3: Comparative Effects of Thiazole Substituents on Drug-Like Properties
Substituent Pattern | Metabolic Stability | Predicted logP | Synthetic Utility |
---|---|---|---|
4-Methylthiazole | Low (CYP oxidation) | 2.1 | Limited |
5-(Hydroxymethyl)thiazole [5] | Moderate | 1.8 | Esterification possible |
2-Methoxymethyl-4-aminomethyl | High | 2.3 | Amide coupling/salts |
This pharmacophore combination specifically targets enzymes with hydrophobic pockets (e.g., kinases) while enabling blood-brain barrier penetration for CNS applications. The methanamine vector orients toward catalytic sites, as demonstrated in molecular docking studies of related scaffolds [3] [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1